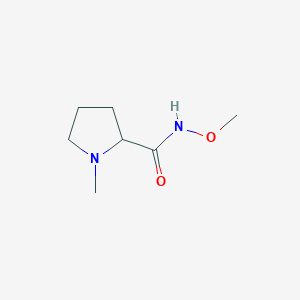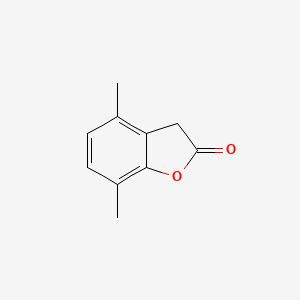![molecular formula C7H4BrNOS B12865732 2-Bromobenzo[d]oxazole-5-thiol](/img/structure/B12865732.png)
2-Bromobenzo[d]oxazole-5-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromobenzo[d]oxazole-5-thiol is a heterocyclic compound that contains both sulfur and bromine atoms. This compound is part of the benzoxazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and organic synthesis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromobenzo[d]oxazole-5-thiol typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminophenol with bromine and carbon disulfide in the presence of a base such as potassium hydroxide. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired benzoxazole ring .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Bromobenzo[d]oxazole-5-thiol undergoes various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The bromine atom can be reduced to form the corresponding benzoxazole-5-thiol.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, sodium hypochlorite, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed:
Oxidation: Disulfides, sulfonic acids.
Reduction: Benzoxazole-5-thiol.
Substitution: Various substituted benzoxazole derivatives.
Wissenschaftliche Forschungsanwendungen
2-Bromobenzo[d]oxazole-5-thiol has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-Bromobenzo[d]oxazole-5-thiol involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes or interfere with cellular processes by binding to active sites or altering protein function. The exact pathways and targets depend on the specific application and the biological context .
Vergleich Mit ähnlichen Verbindungen
Benzo[d]thiazole-2-thiol: Similar structure but contains a sulfur atom in place of the oxygen atom in the benzoxazole ring.
Benzoxazole-2-thiol: Lacks the bromine atom but shares the benzoxazole core structure.
Uniqueness: 2-Bromobenzo[d]oxazole-5-thiol is unique due to the presence of both bromine and sulfur atoms, which confer distinct chemical reactivity and biological activity.
Eigenschaften
Molekularformel |
C7H4BrNOS |
|---|---|
Molekulargewicht |
230.08 g/mol |
IUPAC-Name |
2-bromo-1,3-benzoxazole-5-thiol |
InChI |
InChI=1S/C7H4BrNOS/c8-7-9-5-3-4(11)1-2-6(5)10-7/h1-3,11H |
InChI-Schlüssel |
IWGTVMMDJFJGJX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C1S)N=C(O2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



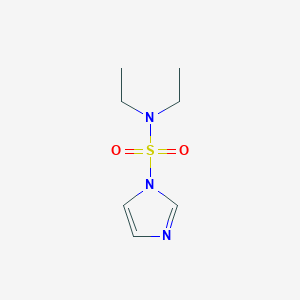
![2-(Bromomethyl)-6-ethylbenzo[d]oxazole](/img/structure/B12865671.png)

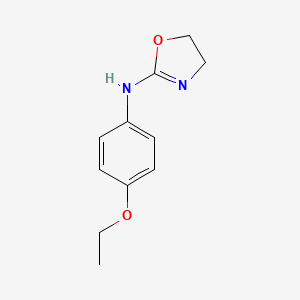


![9-(3-Bromophenyl)-9-phenyl-9H-tribenzo[a,c,e][7]annulene](/img/structure/B12865701.png)
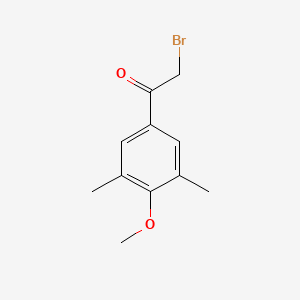
![2-(4-(Trifluoromethyl)benzo[d]oxazol-2-yl)acetonitrile](/img/structure/B12865716.png)

